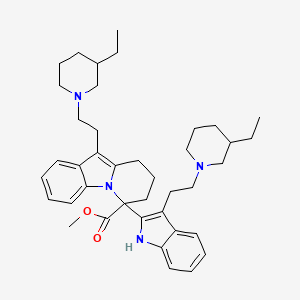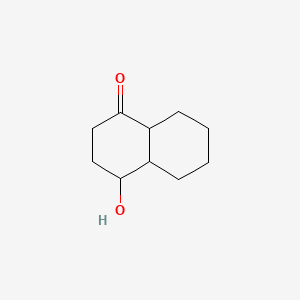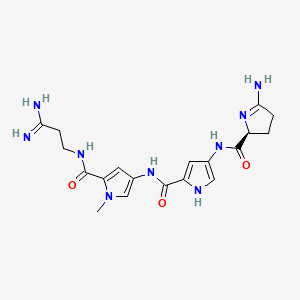
5-Methyl-2-propyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-propyloxazole is an organic compound belonging to the class of 2,5-disubstituted oxazoles. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This compound is characterized by a methyl group at position 5 and a propyl group at position 2 on the oxazole ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-propyloxazole typically involves cyclization reactions. One common method is the cyclization of 2-propyl-4-methyl-1,3-dioxolane with ammonia or amines under acidic conditions. Another approach involves the reaction of 2-propyl-4-methyl-1,3-dioxolane with hydroxylamine .
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed cycloaddition reactions. Copper(I) or Ruthenium(II) catalysts are commonly used for the (3 + 2) cycloaddition reaction, which provides high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-propyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring into oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the 4-position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Oxazole-2-carboxylic acid derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various 4-substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-propyloxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: This compound is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-propyloxazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. These interactions are mediated by the oxazole ring and its substituents, which provide the necessary binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-propyloxazole: Similar in structure but with different substitution patterns.
2,5-Dimethyloxazole: Lacks the propyl group, affecting its chemical properties and reactivity.
2-Propyl-5-phenyloxazole: Contains a phenyl group instead of a methyl group, altering its biological activity.
Uniqueness
5-Methyl-2-propyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53833-31-1 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
5-methyl-2-propyl-1,3-oxazole |
InChI |
InChI=1S/C7H11NO/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
NZRDFBNIWMSPHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC=C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


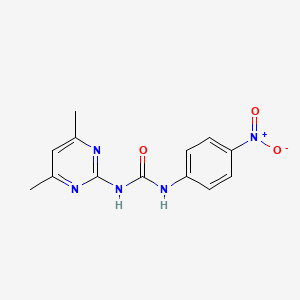
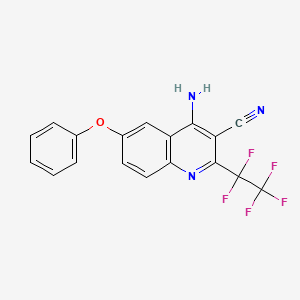

![6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester](/img/structure/B14161845.png)
![2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile](/img/structure/B14161855.png)
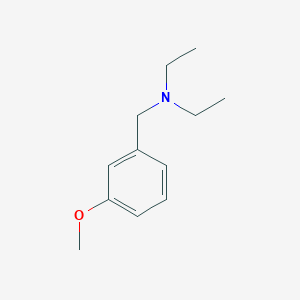
![2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B14161863.png)
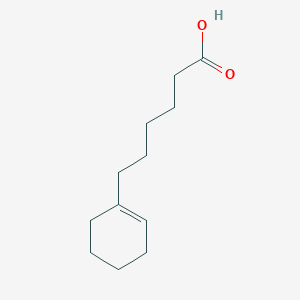
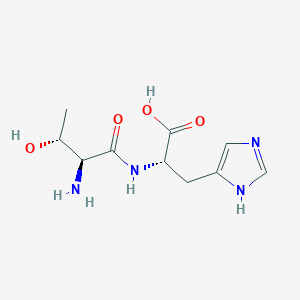
![4-Methyl-3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid](/img/structure/B14161878.png)
![2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14161884.png)
